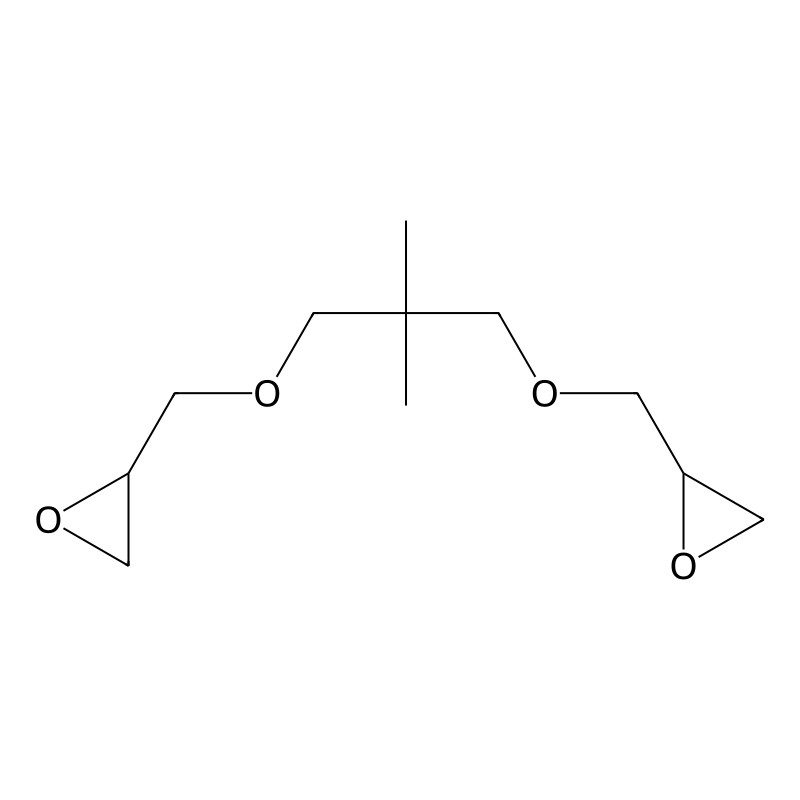Neopentyl glycol diglycidyl ether

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Modifying Epoxy Resins
One of the most prominent research applications of NPGDGE involves modifying epoxy resins. Due to its reactive diluent properties, NPGDGE can be incorporated into epoxy formulations to achieve specific characteristics. These modifications can be beneficial for various research endeavors, including:
- Reducing viscosity: NPGDGE effectively lowers the viscosity of epoxy resins, making them easier to process and handle in research settings. This is particularly advantageous for applications requiring precise control over material flow and manipulation during experiments. Source:
- Enhancing mechanical properties: NPGDGE can improve the mechanical properties of cured epoxy resins, such as strength and impact resistance. This property modification is crucial for research involving the development of robust and durable materials for various applications. Source:
Synthesis of Other Molecules
Beyond modifying epoxy resins, NPGDGE also serves as a valuable building block for the synthesis of other complex molecules in research. The presence of the two reactive epoxide groups allows NPGDGE to participate in various chemical reactions, enabling the creation of diverse functional materials. Some research areas exploring this application include:
- Development of shape memory polymers: NPGDGE can be incorporated into the design of shape memory polymers, which possess the ability to return to their original shape after being deformed. This unique property holds promise for various research fields, including drug delivery and tissue engineering. Source:
- Cationic photopolymerization: NPGDGE can play a role in the cationic photopolymerization process, a type of light-induced polymerization involving positively charged initiators. This research area has potential applications in areas such as 3D printing and the development of advanced coatings. Source:
Neopentyl glycol diglycidyl ether is an organic compound belonging to the glycidyl ether family, characterized as a colorless liquid with the molecular formula and a CAS registry number of 17557-23-2. This compound contains two oxirane groups, making it a difunctional epoxy compound. Its primary application is in modifying epoxy resins, enhancing their properties for various industrial uses, including coatings, adhesives, sealants, and elastomers .
NPGDGE is a skin irritant and may cause allergic skin reactions [3]. It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator when handling NPGDGE [3].
Data Source:
Further Research:
While NPGDGE finds significant use in modifying epoxy resins, ongoing research explores its potential applications in other areas. Studies have investigated its use as a flame retardant additive in polymeric materials [4].
Data Source:
- [reference needed - research on flame retardant properties of neopentyl glycol diglycidyl ether]
- Formation of Halohydrin:
- Dehydrochlorination:
The resulting product exhibits enhanced flexibility and toughness compared to traditional epoxy resins .
The biological activity of neopentyl glycol diglycidyl ether has been studied primarily in terms of its toxicity. It is classified as a skin irritant and sensitizer, which means it can cause allergic reactions upon contact with the skin. Inhalation may lead to respiratory irritation, while ingestion poses additional health risks . Safety measures, including personal protective equipment, are recommended during handling to mitigate these risks.
The synthesis of neopentyl glycol diglycidyl ether involves a two-step process:
- Halogenation: Neopentyl glycol reacts with epichlorohydrin in the presence of a Lewis acid catalyst to form neopentyl glycol dichlorohydrin.
- Dehydrochlorination: The dichlorohydrin is then treated with sodium hydroxide, leading to the formation of neopentyl glycol diglycidyl ether along with by-products such as sodium chloride and water .
This method is efficient and widely used in industrial settings.
Neopentyl glycol diglycidyl ether is predominantly utilized for:
- Modifying Epoxy Resins: It acts as a reactive diluent that improves the viscosity and properties of epoxy formulations.
- Coatings: Enhances adhesion and durability in protective coatings.
- Adhesives and Sealants: Provides improved mechanical properties and chemical resistance.
- Composite Materials: Used in various composite applications due to its ability to form strong cross-linked networks .
Additionally, research has explored its potential as a flame retardant additive in polymeric materials.
Studies on the interactions of neopentyl glycol diglycidyl ether focus on its reactivity with various curing agents and other chemicals. The presence of two epoxide groups allows for diverse interactions that can lead to the formation of complex materials. Research indicates that it can react with amines, phenols, and other nucleophiles effectively, which is crucial for developing advanced polymeric systems .
Several compounds share structural similarities with neopentyl glycol diglycidyl ether. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Diglycidyl ether of neopentyl glycol | Di-epoxy | Similar structure but lacks the aliphatic flexibility |
| 1,3-Bis(2,3-epoxypropoxy)-2,2-dimethylpropane | Tri-epoxy | More functional groups leading to different properties |
| 2,2'-((2,2-dimethyl-1,3-propanediol)bis(oxymethylene))bis-oxirane | Di-epoxy | More complex structure affecting reactivity |
| 2,2-bis(glycidyloxy)methyl propane | Di-epoxy | Different branching pattern influencing physical properties |
Neopentyl glycol diglycidyl ether's unique combination of two oxirane groups within an aliphatic framework distinguishes it from these similar compounds by providing enhanced flexibility and reactivity in epoxy formulations .
Physical Description
Liquid
LIQUID.
XLogP3
Flash Point
88 °C o.c.
Vapor Density
Density
UNII
GHS Hazard Statements
H317: May cause an allergic skin reaction [Warning Sensitization, Skin]
Pictograms

Irritant
Other CAS
54847-49-3
Wikipedia
General Manufacturing Information
Construction
Electrical equipment, appliance, and component manufacturing
Paint and coating manufacturing
Wholesale and retail trade
Oxirane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxymethylene)]bis-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.








